molecular formula C16H19N B14660758 N-ethyl-4-methyl-N-(4-methylphenyl)aniline CAS No. 50668-24-1

N-ethyl-4-methyl-N-(4-methylphenyl)aniline

Cat. No.: B14660758
CAS No.: 50668-24-1
M. Wt: 225.33 g/mol
InChI Key: XREOIWUZEVUDBO-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group, a methyl group, and a phenyl group attached to the nitrogen atom of the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-N-(4-methylphenyl)aniline can be achieved through several methods. One common approach involves the alkylation of 4-methylaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. Another method involves the reduction of a nitroarene precursor followed by N-alkylation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitroarene intermediates followed by alkylation steps is a common industrial approach. The use of palladium or platinum catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-N-(4-methylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated anilines, nitroanilines, and quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-ethyl-4-methyl-N-(4-methylphenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-N-(4-methylphenyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

50668-24-1

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-ethyl-4-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C16H19N/c1-4-17(15-9-5-13(2)6-10-15)16-11-7-14(3)8-12-16/h5-12H,4H2,1-3H3

InChI Key

XREOIWUZEVUDBO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C

Origin of Product

United States

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